molecular formula C15H30Cl3N3 B1512788 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride CAS No. 190779-64-7

2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride

Cat. No. B1512788
CAS RN: 190779-64-7
M. Wt: 358.8 g/mol
InChI Key: ANVPKDSNTWAVCX-UHFFFAOYSA-N
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Description

2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride is a chemical compound with the empirical formula C15H27N3 · 3HCl . It has a molecular weight of 358.78 g/mol . This compound is often used in proteomics research .


Molecular Structure Analysis

The SMILES string for this compound is Cl.Cl.Cl.CCc1c(CN)c(CC)c(CN)c(CC)c1CN . This provides a textual representation of the compound’s structure. For a more detailed structural analysis, specialized chemical software or databases may be needed.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 358.78 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Benzene Derivatives

Researchers have developed methods for the preparation of benzene derivatives, utilizing precursors like "2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride" in the synthesis process. For instance, sulfur nitrides in organic chemistry have been explored for the preparation and reduction of complex benzene derivatives, leading to compounds like benzenehexamine and benzenetetramine, showcasing the compound's role in synthesizing nitrogen-containing aromatic compounds (Mataka, S., Eguchi, H., Takahashi, K., Hatta, T., & Tashiro, M., 1989).

Molecular Scaffolds

The compound serves as a scaffold for the development of molecular receptors, indicating its significance in the field of supramolecular chemistry. A detailed synthetic procedure demonstrates its transformation into versatile molecular scaffolds, facilitating the study of molecule-molecule interactions and the creation of complex molecular architectures (Wallace, K., Hanes, R., Anslyn, E., Morey, J., Kilway, K., & Siegel, J., 2005).

Porous Materials

The compound's derivatives have been investigated for their ability to form porous materials with potential applications in gas storage, separation, and catalysis. Research into tailored channels in porous zinc(II)−benzenetricarboxylate networks showcases the strategic use of triethylamine derivatives to create materials with significant porosity and selectivity (Yaghi, O., Davis, C. E., Li, A., & Li, H., 1997).

Material Functionalization

Further exploration into the functionalization of materials has led to the synthesis of organosoluble ditrifluoromethylated aromatic polyimides, derived from diamine monomers related to "2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride". These materials demonstrate high thermal stability and good solubility, essential for high-performance polymer applications (Liu, B., Hu, W., Matsumoto, T., Jiang, Z., & Ando, S., 2005).

Catalysis

The compound has been used in catalysis, demonstrating efficiency in synthesizing benzodiazepine derivatives under mild conditions. This highlights its utility in facilitating various chemical reactions, offering a pathway to synthesize medicinally relevant compounds with high yields and under environmentally friendly conditions (Kuo, C., Wang, C.-C., Kavala, V., & Yao, C., 2008).

Mechanism of Action

The mechanism of action for 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride is not specified in the search results. Its use in proteomics research suggests it may interact with proteins or other biological molecules , but the exact mechanisms would depend on the specific experimental context.

Safety and Hazards

Safety information indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

The future directions of research involving 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride are not specified in the search results. Given its use in proteomics research , it may continue to be used in studies investigating protein function and interactions. As with any chemical compound, future research directions would largely depend on the scientific questions being asked.

properties

IUPAC Name

[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3.3ClH/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17;;;/h4-9,16-18H2,1-3H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVPKDSNTWAVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746285
Record name (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride

CAS RN

190779-64-7
Record name (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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